1-(3-Bromoprop-1-ynyl)-3-methoxybenzene
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Overview
Description
1-(3-Bromoprop-1-ynyl)-3-methoxybenzene is an organic compound characterized by the presence of a bromine atom attached to a propynyl group, which is further connected to a methoxybenzene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromoprop-1-ynyl)-3-methoxybenzene can be synthesized through various methods. One common approach involves the bromination of 1-propynyl-3-methoxybenzene using bromine in the presence of a catalyst such as triphenylphosphine in dichloromethane at low temperatures . Another method includes the use of phosphorus tribromide in diethyl ether under inert atmosphere conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is often carried out in specialized reactors that maintain the required temperature and pressure conditions to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromoprop-1-ynyl)-3-methoxybenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of alkenes or alkanes.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes depending on the reaction conditions.
Scientific Research Applications
1-(3-Bromoprop-1-ynyl)-3-methoxybenzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Bromoprop-1-ynyl)-3-methoxybenzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the propynyl group can undergo nucleophilic addition. These interactions can lead to the formation of reactive intermediates that exert biological effects by interacting with cellular components and pathways .
Comparison with Similar Compounds
Propargyl Bromide: Similar in structure but lacks the methoxybenzene ring.
3-Bromo-1-(trimethylsilyl)-1-propyne: Contains a trimethylsilyl group instead of a methoxybenzene ring.
Properties
IUPAC Name |
1-(3-bromoprop-1-ynyl)-3-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFALYRTEZBHJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C#CCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
463946-39-6 |
Source
|
Record name | 1-(3-bromoprop-1-yn-1-yl)-3-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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